molecular formula C₈H₆N₄O₆ B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2

4-Hydroxynitrofurantoin

Cat. No. B029681
CAS RN: 76644-41-2
M. Wt: 254.16 g/mol
InChI Key: FVAPZVJUBYDZAT-XNWCZRBMSA-N
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Description

4-Hydroxynitrofurantoin is a derivative of Nitrofurantoin, an antibiotic that fights bacteria in the body . It is used to treat urinary tract infections . The molecule contains a total of 25 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 nitro group (aromatic), 1 imide (-thio), 1 hydrazone, 1 aromatic hydroxyl, and 1 Furane .


Molecular Structure Analysis

The 4-Hydroxynitrofurantoin molecule contains a total of 25 bonds. There are 19 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 urea (-thio) derivative(s), 1 nitro group(s) (aromatic), 1 imide(s) (-thio), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .

Scientific Research Applications

  • Pharmaceutical Formulation and Cancer Therapy:

    • It's used in the formulation of nitrofurantoin floating matrix tablets, which prolong gastric residence time, increase drug bioavailability, and reduce gastric irritating side effects after oral administration (S. Tous, F. A. Mohammed, M. Sayed, 2006).
    • The silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) decreases the proliferation of human malignant cancer cells by inducing apoptosis and altering cell cycle progression (B. Thati, A. Noble, B. Creaven, et al., 2009).
  • Environmental and Analytical Chemistry:

  • Medical Diagnostics and Toxicology:

  • Herbicides and Disease Treatment:

    • Hydroxamic acids, like 4-hydroxynitrofurantoin, defend cereals against pests and diseases, detoxify herbicides, and show allelopathic effects (H. Niemeyer, 1988).
    • HPPD inhibitors, which could involve 4-hydroxynitrofurantoin derivatives, are used as herbicides and in treating tyrosine metabolism-related diseases like type I tyrosinemia and alkaptonuria (A. Santucci, G. Bernardini, D. Braconi, et al., 2017).

Safety And Hazards

Nitrofurantoin, the parent compound of 4-Hydroxynitrofurantoin, has been associated with risks of pulmonary and hepatic adverse drug reactions . Patients are advised to be vigilant for new or worsening respiratory symptoms while taking Nitrofurantoin .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . This suggests a potential future direction for 4-Hydroxynitrofurantoin, given its structural similarity to Nitrofurantoin.

properties

IUPAC Name

1-[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPZVJUBYDZAT-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC(=C(O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227464
Record name 4-Hydroxynitrofurantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxynitrofurantoin

CAS RN

76644-41-2
Record name 4-Hydroxynitrofurantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076644412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxynitrofurantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Streeter, TR Krueger, BA Hoener - Pharmacology, 1988 - karger.com
… 4-Hydroxynitrofurantoin was synthesized when a solution of 1-aminohydantoin in aqueous sulfuric acid generated as above was added to an aqueous solution of 4-hydroxy-5-nitro-2-…
Number of citations: 17 karger.com
S Kolageri, S Kamble, S Viswanath… - Asian Journal of …, 2022 - ajprd.com
Modern drug design commonly uses molecular docking to understand drug-receptor interaction. For docking tests against 1YLU, an E. coli nitro-reductase, substituted furan derivatives …
Number of citations: 1 ajprd.com
EFSA Panel on Contaminants in the Food Chain … - EFSA …, 2015 - Wiley Online Library
Nitrofurans are antimicrobial agents not authorised for use in food‐producing animals in the European Union. Nitrofurans are rapidly metabolised, occurring in animal tissues as protein‐…
Number of citations: 27 efsa.onlinelibrary.wiley.com

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